1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 438488-77-8
VCID: VC0498625
InChI: InChI=1S/C20H18N2O4S/c1-3-22-16-11-12-18(13-7-6-8-14(19(13)16)20(22)23)27(24,25)21-15-9-4-5-10-17(15)26-2/h4-12,21H,3H2,1-2H3
SMILES: CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4OC)C=CC=C3C1=O
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.4g/mol

1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

CAS No.: 438488-77-8

Main Products

VCID: VC0498625

Molecular Formula: C20H18N2O4S

Molecular Weight: 382.4g/mol

1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide - 438488-77-8

CAS No. 438488-77-8
Product Name 1-Ethyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Molecular Formula C20H18N2O4S
Molecular Weight 382.4g/mol
IUPAC Name 1-ethyl-N-(2-methoxyphenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Standard InChI InChI=1S/C20H18N2O4S/c1-3-22-16-11-12-18(13-7-6-8-14(19(13)16)20(22)23)27(24,25)21-15-9-4-5-10-17(15)26-2/h4-12,21H,3H2,1-2H3
Standard InChIKey NRIPCAUCAUVABP-UHFFFAOYSA-N
SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4OC)C=CC=C3C1=O
Canonical SMILES CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4OC)C=CC=C3C1=O
PubChem Compound 1523405
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator